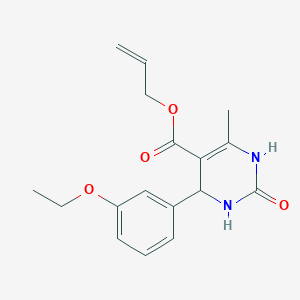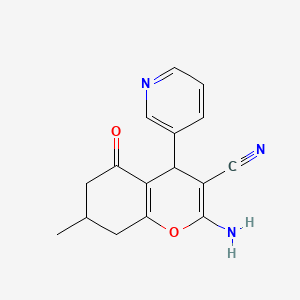![molecular formula C22H14ClNO6 B5084234 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as KCC2 modulator, and it has been studied for its ability to enhance the function of KCC2, a protein that plays a crucial role in regulating the activity of neurons in the brain.
Mecanismo De Acción
The mechanism of action of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves the enhancement of KCC2 function. This compound binds to a specific site on KCC2, which leads to an increase in its activity. This, in turn, leads to an increase in the concentration of chloride ions inside neurons, which hyperpolarizes the membrane potential and reduces neuronal excitability. This mechanism has been shown to be effective in reducing seizures in animal models of epilepsy and reducing neuropathic pain.
Biochemical and physiological effects:
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce seizures, reduce neuropathic pain, and enhance cognitive function. It has also been shown to have neuroprotective effects and reduce inflammation in the brain. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is its specificity for KCC2. This compound has been shown to enhance KCC2 function without affecting other chloride transporters, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that this compound has not been tested in humans, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as epilepsy, neuropathic pain, and autism spectrum disorders. Another direction is to study its effects on cognitive function and memory. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis method of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves the reaction of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is obtained as a yellow solid, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is neuroscience, where this compound has been shown to enhance the function of KCC2, a protein that plays a crucial role in regulating the activity of neurons in the brain. KCC2 is responsible for maintaining the balance of chloride ions in neurons, which is essential for proper neuronal function. Dysregulation of KCC2 has been linked to various neurological disorders such as epilepsy, neuropathic pain, and autism spectrum disorders.
Propiedades
IUPAC Name |
prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO6/c1-2-10-28-22(25)15-6-8-18(9-7-15)29-20-12-17(24(26)27)13-21(14-20)30-19-5-3-4-16(23)11-19/h1,3-9,11-14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSVWZFPFLTQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084164.png)

![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5084183.png)
![6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)
![N-(1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084197.png)
![5-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084211.png)
![2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5084217.png)
![10-[2-(4-morpholinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5084223.png)

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)